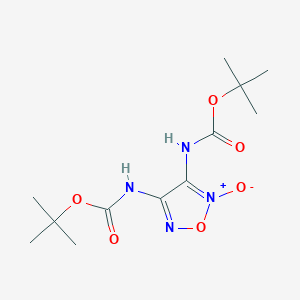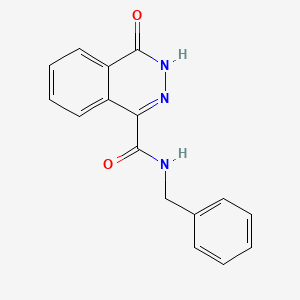![molecular formula C20H23NO4 B5978033 methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5978033.png)
methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research as a tool to investigate different biological processes.
Wirkmechanismus
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate works by inhibiting the activity of proteases, which are enzymes responsible for breaking down proteins in the body. It specifically targets serine proteases, which are involved in various biological processes such as blood coagulation, fibrinolysis, and inflammation.
Biochemical and Physiological Effects:
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate has been shown to have various biochemical and physiological effects, including inhibition of blood coagulation, reduction of inflammation, and prevention of tumor growth. It has also been found to have neuroprotective properties and can protect against ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate in lab experiments is its specificity towards serine proteases, which allows for targeted inhibition of these enzymes. However, one limitation is that it may not be suitable for studying the activity of other types of proteases. Additionally, the compound is relatively expensive and may not be readily available in some labs.
Zukünftige Richtungen
There are several future directions for the use of Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and inflammation. Additionally, the compound could be used to study the role of proteases in various biological processes, including the immune response and wound healing. Finally, further research could be done to investigate the potential neuroprotective effects of Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate and its potential use in the treatment of neurological disorders.
Conclusion:
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate is a valuable tool for scientific research, particularly in the study of proteases and their role in different biological processes. Its specificity towards serine proteases, along with its various biochemical and physiological effects, make it a promising compound for the development of new drugs and therapies. Further research is needed to fully understand the potential applications of Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate in the field of scientific research.
Synthesemethoden
The synthesis of Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate involves the reaction of N-methyl glycine with 3-(4-methoxyphenyl)-3-phenylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with methanol and a base such as triethylamine to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate is used in various scientific research applications, including but not limited to, studying the role of proteases in different biological processes, investigating the mechanism of action of enzymes, and identifying potential drug targets. It is also used as a tool to determine the specificity and selectivity of enzyme inhibitors.
Eigenschaften
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(14-20(23)25-3)19(22)13-18(15-7-5-4-6-8-15)16-9-11-17(24-2)12-10-16/h4-12,18H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINJZGVMCHWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)


![1-(cyclobutylmethyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5977989.png)
![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)

![8-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5978006.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978018.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)
![2-{4-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-piperazinyl}pyrazine](/img/structure/B5978037.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)
